molecular formula C14H10Cl2O3S B1359388 2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898778-92-2

2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No.: B1359388
CAS No.: 898778-92-2
M. Wt: 329.2 g/mol
InChI Key: JYCBJHNTXYUCOF-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is a synthetic thiophene derivative characterized by a 2,6-dichlorobenzoyl group at the 2-position and a 1,3-dioxolane ring at the 5-position of the thiophene core. Its structure combines electron-withdrawing chlorine substituents and a cyclic acetal moiety, which may influence its reactivity, stability, and solubility.

Properties

IUPAC Name

(2,6-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3S/c15-8-2-1-3-9(16)12(8)13(17)10-4-5-11(20-10)14-18-6-7-19-14/h1-5,14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCBJHNTXYUCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641970
Record name (2,6-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-92-2
Record name (2,6-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group can be introduced via Friedel-Crafts acylation, where 2,6-dichlorobenzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dioxolane Ring: The dioxolane ring can be attached through a nucleophilic substitution reaction, where a suitable dioxolane derivative reacts with the thiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichlorobenzoyl group can be reduced to form the corresponding alcohol or alkane.

    Substitution: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Substituent Effects on the Benzoyl Group

The 2,6-dichlorobenzoyl group distinguishes this compound from analogs such as:

  • 2-(2-Chlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene : Contains a single chlorine atom at the 2-position of the benzoyl group.
  • 3-(2,6-Dichlorobenzoyl)thiophene : Lacks the 1,3-dioxolane ring but retains the dichlorobenzoyl group.

Key Findings :

  • The steric hindrance from the 2,6-dichloro arrangement may reduce rotational freedom, affecting molecular conformation and intermolecular interactions .

Role of the 1,3-Dioxolane Ring

The 1,3-dioxolane ring introduces a cyclic acetal structure, which is absent in simpler analogs like 3-(2,6-dichlorobenzoyl)thiophene. Comparisons include:

  • Stability : Acetal groups are generally sensitive to acidic hydrolysis, which may limit the compound’s utility in low-pH environments. This contrasts with ether or ester-containing analogs (e.g., ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate in ), which exhibit greater hydrolytic stability.
  • Synthetic Challenges : Acetalization reactions (e.g., as seen in HMF-derived compounds ) often compete with side reactions like etherification. Similar challenges may arise during the synthesis of 2-(2,6-dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, necessitating precise control of reaction conditions.

Thiophene vs. Furan Core Reactivity

Evidence from arylation studies highlights thiophene’s lower reactivity compared to furan derivatives. For example:

  • Arylation Yields : 2-Furancarbonitrile achieves 24.7% arylation yield vs. 12.4% for 2-thiophenecarbonitrile .
  • Electronic Effects : Thiophene’s higher aromaticity and electron density may reduce susceptibility to electrophilic substitution unless activated by strong electron-withdrawing groups (e.g., dichlorobenzoyl) .

This suggests that the dichlorobenzoyl group in the target compound may compensate for thiophene’s inherent lower reactivity, enabling efficient functionalization.

Data Table: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
This compound C₁₄H₉Cl₂O₃S 343.19 g/mol 1326813-75-5 2,6-dichlorobenzoyl; 1,3-dioxolane
2-(2-Chlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene C₁₄H₁₀ClO₃S 293.74 g/mol - 2-chlorobenzoyl; 1,3-dioxolane
3-(2,6-Dichlorobenzoyl)thiophene C₁₁H₅Cl₂OS 271.13 g/mol - 2,6-dichlorobenzoyl (no dioxolane)
5-(1,3-Dioxolan-2-yl)-2-benzoylthiophene C₁₄H₁₂O₃S 260.30 g/mol - Benzoyl; 1,3-dioxolane (no halogens)

Data sourced from commercial catalogs and synthetic studies .

Biological Activity

The compound 2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene (CAS No. 898778-92-2) is a thiophene derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting its antimicrobial properties and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₄H₁₀Cl₂O₃S
  • Molecular Weight : 329.20 g/mol
  • CAS Number : 898778-92-2
  • MDL Number : MFCD07699169

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-dioxolane derivatives with dichlorobenzoyl chlorides in the presence of bases such as sodium hydride or triethylamine. The reaction conditions can be optimized to increase yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that thiophene derivatives exhibit significant antimicrobial properties. Specifically, this compound has been evaluated against various bacterial strains.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusEffective250 µg/mL
Escherichia coliModerate500 µg/mL
Candida albicansSignificant antifungal effect125 µg/mL

In a comparative study, this compound showed enhanced activity against S. aureus compared to standard antibiotics like penicillin. The MIC values indicate its potential as a therapeutic agent against resistant strains.

Cytotoxicity Studies

Cytotoxicity assays have been performed using human cancer cell lines such as A-549 (lung carcinoma) and MCF-7 (breast carcinoma). The results suggest that while the compound exhibits some cytotoxic effects, it is less toxic than traditional chemotherapeutics.

Cell Line IC50 (µM)
A-54915
MCF-720

These findings indicate that while the compound has potential anticancer properties, further optimization is required to enhance its selectivity and reduce toxicity.

Molecular docking studies suggest that this compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Binding interactions with dihydrofolate reductase (DHFR) have been proposed as a primary mechanism for its biological activity.

Case Studies

  • Antibacterial Efficacy : A study involving the treatment of infected wounds in animal models showed that topical application of this compound significantly reduced bacterial load compared to untreated controls.
  • Antifungal Applications : In vitro testing against C. albicans demonstrated that this thiophene derivative could inhibit fungal growth effectively, suggesting its utility in treating fungal infections.

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